2-(4-ethoxyphenyl)-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]acetamide
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Description
2-(4-ethoxyphenyl)-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]acetamide is a useful research compound. Its molecular formula is C23H25NO6S and its molecular weight is 443.51. The purity is usually 95%.
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Scientific Research Applications
Protein Tyrosine Phosphatase 1B Inhibitors
- Research has explored derivatives of 2-(4-ethoxyphenyl)-N-(2-(furan-2-yl)-2-((4-methoxyphenyl)sulfonyl)ethyl)acetamide for their inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a target for antidiabetic activity. Such derivatives have shown potential in docking studies and in vivo screening for antidiabetic effects in various models, suggesting the compound's relevance in developing new therapeutic agents for diabetes (Saxena et al., 2009).
Comparative Metabolism in Herbicides
- The compound's derivatives have been studied for their metabolism in human and rat liver microsomes, with implications for understanding the metabolism of chloroacetamide herbicides. This research is vital for assessing the environmental and health impacts of widely used agricultural chemicals (Coleman et al., 2000).
Enzyme Inhibitory Activities
- Derivatives of this compound have been synthesized and evaluated for their inhibitory potential against various enzymes, such as bovine carbonic anhydrase and cholinesterase enzymes. These studies contribute to the development of new therapeutic agents for diseases where enzyme modulation is a key treatment strategy (Virk et al., 2018).
Anion Coordination and Crystal Engineering
- Research into the spatial orientations of amide derivatives, including compounds structurally related to "2-(4-ethoxyphenyl)-N-(2-(furan-2-yl)-2-((4-methoxyphenyl)sulfonyl)ethyl)acetamide", has implications for anion coordination and crystal engineering. This area of research is crucial for the development of novel materials with specific electronic or optical properties (Kalita & Baruah, 2010).
Pharmacological Properties of Natural Products
- The compound and its derivatives have been investigated in the context of natural products, showcasing the potential for discovering new pharmacologically active agents. Research on furanyl derivatives from seaweed highlights the broad scope of applications for compounds with similar structural features, including anti-inflammatory and antioxidative effects (Makkar & Chakraborty, 2018).
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[2-(furan-2-yl)-2-(4-methoxyphenyl)sulfonylethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6S/c1-3-29-19-8-6-17(7-9-19)15-23(25)24-16-22(21-5-4-14-30-21)31(26,27)20-12-10-18(28-2)11-13-20/h4-14,22H,3,15-16H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVMJCALFNLRNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.